molecular formula C7H9NO3 B1626875 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione CAS No. 67852-27-1

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

Cat. No.: B1626875
CAS No.: 67852-27-1
M. Wt: 155.15 g/mol
InChI Key: MEZFDLNHBQSENG-UHFFFAOYSA-N
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Description

1-Oxa-3-azaspiro[44]nonane-2,4-dione is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,3-dicarbonyl compounds with amines under specific conditions. For instance, the reaction of a β-keto ester with an amine in the presence of a suitable catalyst can yield the desired spirocyclic compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Comparison: 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This structural feature distinguishes it from other similar compounds, which may have different heteroatoms or ring sizes. The unique properties of this compound make it particularly valuable in certain applications, such as the development of new therapeutic agents or advanced materials .

Properties

IUPAC Name

1-oxa-3-azaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFDLNHBQSENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511619
Record name 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67852-27-1
Record name 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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